4-Fluoroisoquinoline
Overview
Description
4-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids.
Synthetic Routes and Reaction Conditions:
Baltz–Schiemann Reaction: This method involves the diazotization of 4-aminoisoquinoline followed by thermal decomposition of the diazonium tetrafluoroborate salt to yield this compound.
Direct Fluorination: Fluorine can be directly introduced onto the isoquinoline ring using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: The industrial production of this compound often involves the use of sulfuric anhydride and sulfuric acid to form this compound-5-sulfonic acid, which is then reacted with a halogenating reagent to produce this compound-5-sulfonyl halide .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide is commonly used as a nucleophile in substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Oxidation Products: Oxidation typically yields isoquinoline N-oxides.
Scientific Research Applications
4-Fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and inhibition of DNA replication . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
- 4-Chloroisoquinoline
- 4-Bromoisoquinoline
- 4-Iodoisoquinoline
Comparison: 4-Fluoroisoquinoline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated isoquinolines. These effects often result in enhanced biological activities and different reactivity patterns .
Properties
IUPAC Name |
4-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQGPWQVYUFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348836 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-67-2 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride compared to its anhydrous counterpart?
A1: The dihydrate form of (S)-(-)-1-(this compound-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride exhibits lower hygroscopicity [] compared to its anhydrous form. This means it absorbs moisture from the air at a slower rate. Additionally, the dihydrate form demonstrates superior chemical stability [], making it potentially more suitable for pharmaceutical applications.
Q2: Can you describe an efficient synthetic route for this compound derivatives?
A2: Several methods exist for synthesizing this compound derivatives. One efficient approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using N-fluorobenzenesulfonimide (NFSI) as a fluorinating reagent [, ]. This method allows for the preparation of various 4-fluoroisoquinolines and 4-fluoropyrrolo[α]isoquinolines.
Q3: How does the presence of a fluorine atom at the 4-position influence the structure of isoquinoline-5-sulfonyl chloride derivatives?
A3: In this compound-5-sulfonyl chloride, the fluorine atom at the 4-position induces a specific conformational preference. To minimize steric repulsion with the neighboring chlorosulfonyl group, one of the sulfonyl oxygen atoms orients itself approximately in the plane of the isoquinoline ring system [].
Q4: Are there any one-pot synthesis methods available for this compound derivatives?
A4: Yes, a one-pot synthesis method utilizing a silver(I) catalyst has been reported for this compound derivatives []. This method involves the iminofluorination of alkynes with Selectfluor as the fluorinating reagent, proceeding efficiently at room temperature in an open atmosphere.
Q5: What are the potential implications of intramolecular hydrogen bonding in this compound derivatives?
A5: In (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, intramolecular hydrogen bonding interactions involving the fluorine atom have been observed []. These interactions influence the molecular conformation and can impact physicochemical properties, potentially influencing the compound's behavior in biological systems.
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